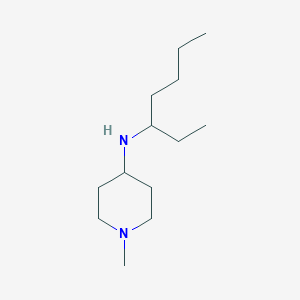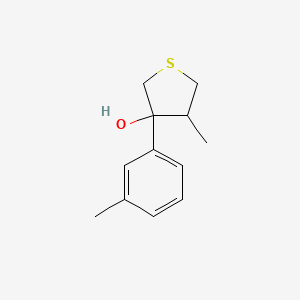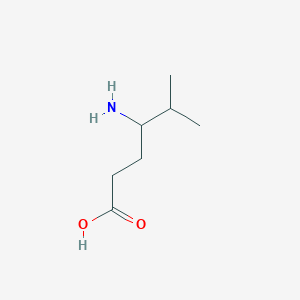
N-(Heptan-3-yl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Heptan-3-yl)-1-methylpiperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a heptan-3-yl group and a methyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-3-yl)-1-methylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reductive amination of 4-piperidone with heptan-3-ylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Catalytic hydrogenation and other advanced synthetic methodologies can be employed to scale up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Heptan-3-yl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines with varying degrees of alkylation.
Substitution: Piperidine derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-(Heptan-3-yl)-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in neurochemical research.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Heptan-3-yl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Heptan-3-yl)-1-methylpiperidine: Lacks the amine group, resulting in different chemical properties and biological activities.
N-(Heptan-3-yl)-4-methylpiperidine: Substitution at a different position on the piperidine ring, leading to variations in reactivity and application.
N-(Heptan-3-yl)-1-methylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its overall structure and function.
Uniqueness
N-(Heptan-3-yl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-heptan-3-yl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2/c1-4-6-7-12(5-2)14-13-8-10-15(3)11-9-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
MMHCGSMOOMEBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)propane-1,3-diol](/img/structure/B13273636.png)




amine](/img/structure/B13273658.png)
![8-Fluoro-2,3-dihydro-5H-benzo[B][1,4]thiazepin-4-one](/img/structure/B13273661.png)
![2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13273670.png)

amine](/img/structure/B13273682.png)

![2-[(2-Aminoethyl)(methyl)amino]acetic acid](/img/structure/B13273691.png)
![2-[(1H-Imidazol-2-ylmethyl)amino]-4-methylpentan-1-ol](/img/structure/B13273699.png)

